Cas no 116139-46-9 (1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-hydroxy-4-(2-hydroxyethyl)-, (4S)-)
![1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-hydroxy-4-(2-hydroxyethyl)-, (4S)- structure](https://it.kuujia.com/scimg/cas/116139-46-9x500.png)
116139-46-9 structure
Nome del prodotto:1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-hydroxy-4-(2-hydroxyethyl)-, (4S)-
1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-hydroxy-4-(2-hydroxyethyl)-, (4S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-hydroxy-4-(2-hydroxyethyl)-, (4S)-
- 18-hydroxycamptothecin
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-hydroxy-4-(2-hydroxyethyl)...
- (4S)-4-hydroxy-4-(2-hydroxyethyl)-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)-
- 4-Hydroxy-4-(2-hydroxyethyl)-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (19S)-19-Hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
- DTXSID80921926
- 116139-46-9
-
- Inchi: InChI=1S/C20H16N2O5/c23-6-5-20(26)14-8-16-17-12(7-11-3-1-2-4-15(11)21-17)9-22(16)18(24)13(14)10-27-19(20)25/h1-4,7-8,23,26H,5-6,9-10H2/t20-/m0/s1
- Chiave InChI: CCBXXGSAGQNXHX-FQEVSTJZSA-N
- Sorrisi: OCC[C@]1(C(=O)OCC2C(N3CC4=CC5C=CC=CC=5N=C4C3=CC1=2)=O)O
Proprietà calcolate
- Massa esatta: 364.10598
- Massa monoisotopica: 364.106
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 2
- Complessità: 760
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 100Ų
Proprietà sperimentali
- Densità: 1.6
- Punto di ebollizione: 823.4°Cat760mmHg
- Punto di infiammabilità: 451.8°C
- Indice di rifrazione: 1.774
- PSA: 99.96
1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-hydroxy-4-(2-hydroxyethyl)-, (4S)- Letteratura correlata
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
116139-46-9 (1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-hydroxy-4-(2-hydroxyethyl)-, (4S)-) Prodotti correlati
- 86639-52-3(7-Ethyl-10-hydroxycamptothecin)
- 91421-43-1(9-amino-CPT)
- 123948-88-9(Topotecan acetate)
- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)
- 19685-09-7((S)-10-hydroxycamptothecin)
- 119577-28-5(7-Ethyl-10-hydroxycamptothecin)
- 123948-87-8(Topotecan)
- 78287-27-1(7-Ethylcamptothecin)
- 19685-10-0(10-Methoxycamptothecin)
- 86639-63-6(10-Aminocamptothecin)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
